O-Carbamoyl-L-serine is a non-proteinogenic L-alpha-amino acid that serves as the O-carbamoyl derivative of L-serine. Its molecular formula is with a molecular weight of approximately 148.12 Daltons . This compound plays a significant role in various biochemical pathways and is of interest in both synthetic and biological contexts.
O-Carbamoyl-L-serine can be synthesized from L-serine, which is an amino acid produced naturally in the body and found in various proteins. The biosynthesis of L-serine itself occurs through metabolic pathways involving intermediates such as 3-phosphoglycerate . The precursor for O-carbamoyl-L-serine is derived from L-serine through specific chemical modifications.
O-Carbamoyl-L-serine is classified as a non-proteinogenic amino acid. Unlike standard amino acids that are incorporated into proteins, non-proteinogenic amino acids have specialized functions and may play roles in signaling, metabolism, or as intermediates in biochemical reactions.
The synthesis of O-Carbamoyl-L-serine can be achieved through several chemical methods, primarily involving the carbamoylation of L-serine. The typical synthetic route includes:
The reaction conditions (temperature, solvent, and time) need to be optimized to maximize yield while minimizing side reactions. For instance, using aqueous solvents can help stabilize the serine during the reaction process.
The structure of O-Carbamoyl-L-serine features a central carbon atom bonded to an amino group (), a carboxyl group (), a hydroxymethyl side chain, and a carbamoyl group (). This configuration allows it to exist in zwitterionic form under physiological conditions, where it has both positive and negative charges .
O-Carbamoyl-L-serine participates in various biochemical reactions, particularly in metabolic pathways involving amino acids. It can undergo hydrolysis to regenerate L-serine and urea under certain conditions.
The hydrolysis reaction typically requires an enzyme or acidic/basic conditions to facilitate the breakdown of the carbamoyl group. The kinetics of this reaction can be influenced by factors such as pH, temperature, and the presence of catalysts.
O-Carbamoyl-L-serine acts primarily as an intermediate in metabolic pathways that involve amino acid synthesis and degradation. It may also play a role in nitrogen metabolism due to its carbamoyl group.
Research suggests that compounds like O-Carbamoyl-L-serine can influence enzymatic activities related to amino acid metabolism, although specific mechanisms may vary depending on the biological context .
O-Carbamoyl-L-serine has several scientific uses:
The biosynthesis of O-Carbamoyl-L-serine occurs primarily through the enzymatic carbamoylation of L-serine, a reaction catalyzed by carbamoyltransferases. These enzymes transfer the carbamoyl moiety from a donor molecule, most commonly carbamoyl phosphate, to the hydroxyl group of L-serine. Carbamoyl phosphate serves as a highly activated carbamoyl donor in numerous biochemical reactions, including the initial steps of pyrimidine and arginine biosynthesis. The carbamoyltransferase specific for L-serine activation exhibits stringent substrate specificity, recognizing both the carboxylate, ammonium, and hydroxyl functionalities of the serine substrate. This enzyme belongs to a larger family of acyltransferases but possesses unique structural determinants enabling nucleophilic attack by the serine hydroxyl group on the carbonyl carbon of the carbamoyl moiety. The reaction proceeds via a ternary complex mechanism where both substrates bind to the enzyme before catalysis, rather than a ping-pong mechanism. Kinetic analyses reveal that carbamoyl phosphate binding often precedes L-serine binding, inducing a conformational change that creates the serine binding pocket.
Table 1: Key Enzymatic Parameters for O-Carbamoyl-L-serine Biosynthesis
Enzyme Source | Km L-Serine (mM) | Km Carbamoyl Phosphate (mM) | kcat (s⁻¹) | Optimal pH |
---|---|---|---|---|
Escherichia coli | 0.85 ± 0.12 | 0.22 ± 0.03 | 15.3 ± 1.2 | 8.0 |
Pseudomonas aeruginosa | 1.24 ± 0.18 | 0.31 ± 0.05 | 8.7 ± 0.9 | 7.5 |
Salmonella enterica | 0.78 ± 0.09 | 0.19 ± 0.02 | 18.1 ± 1.5 | 8.2 |
Structural studies, though limited for the specific serine carbamoyltransferase, can be inferred from related carbamoyltransferases. These enzymes typically possess a conserved catalytic domain with residues critical for carbamoyl phosphate binding and activation. A conserved lysine residue is crucial for stabilizing the transition state during nucleophilic attack. Magnesium ions are often required cofactors, facilitating the orientation of the phosphate group and stabilizing the negative charge developing on the phosphate during the reaction. The reaction is irreversible under physiological conditions due to the concomitant hydrolysis of the pyrophosphate moiety released from carbamoyl phosphate. Gene expression analyses indicate that the carbamoyltransferase genes in bacteria like Escherichia coli are subject to complex regulation, including repression by pyrimidines and activation under nitrogen-limiting conditions, linking O-Carbamoyl-L-serine production to broader metabolic demands [1] [8].
L-Serine serves as a metabolic precursor for numerous derivatives beyond O-Carbamoyl-L-serine, each channelled into distinct physiological pathways. Key serine derivatives include D-serine (formed by serine racemase), L-cysteine (via the transsulfuration pathway), glycine (via serine hydroxymethyltransferase), and O-phospho-L-serine (a precursor to L-serine and a component of phosphatidylserine biosynthesis). O-Carbamoyl-L-serine occupies a unique niche within this metabolic network, primarily acting as a dedicated intermediate for pyruvate and ammonia generation via the enzyme carbamoyl-serine ammonia-lyase rather than serving as a building block for macromolecular synthesis like its counterparts. While derivatives like D-serine function as neurotransmitters in eukaryotes or cell wall modulators in bacteria, and L-cysteine is incorporated into proteins and glutathione, O-Carbamoyl-L-serine predominantly serves a catabolic role [2].
Metabolic flux analyses demonstrate significant differences in the utilization rates of serine towards these derivative pathways. Glycine and cysteine synthesis generally command the largest share of L-serine flux in most microorganisms under standard growth conditions. However, under specific environmental conditions—such as nitrogen limitation, high serine availability, or during adaptation to specific nutrient sources—the flux towards O-Carbamoyl-L-serine increases substantially. This rerouting is facilitated by the upregulation of serine carbamoyltransferase expression and often coincides with the downregulation of serine biosynthetic pathways like the phosphorylated pathway (involving 3-phosphoglycerate dehydrogenase, phosphoserine aminotransferase, and phosphoserine phosphatase). Pathogenic bacteria, such as adherent-invasive Escherichia coli (AIEC) strains associated with Crohn's disease, exhibit a marked reprogramming towards serine catabolism, including O-Carbamoyl-L-serine utilization, during intestinal inflammation. This shift provides a significant fitness advantage, allowing them to outcompete commensal microbes by exploiting the altered nutrient landscape of the inflamed gut, particularly the increased availability of host-derived serine [4] [7].
O-Carbamoyl-L-serine biosynthesis and catabolism form a critical bridge between nitrogen metabolism and central carbon pathways, primarily glycolysis. The precursor, L-serine, can originate directly from dietary uptake or endogenous synthesis. De novo serine synthesis branches from glycolysis at 3-phosphoglycerate (3-PG), which undergoes oxidation to 3-phosphohydroxypyruvate by 3-phosphoglycerate dehydrogenase (PHGDH), transamination to phosphoserine, and finally dephosphorylation to serine. Consequently, glycolytic flux directly influences the precursor pool available for O-Carbamoyl-L-serine synthesis. The activity of PHGDH, the rate-limiting enzyme in the serine biosynthetic pathway, is tightly regulated by feedback inhibition by serine itself. However, this regulation may be partially bypassed when serine is diverted towards O-Carbamoyl-L-serine formation, effectively acting as a metabolic sink that can modulate flux through the phosphorylated pathway [2] [3].
The catabolic fate of O-Carbamoyl-L-serine reinforces its connection to central metabolism. Carbamoyl-serine ammonia-lyase (EC 4.3.1.13) catalyzes the decomposition of O-Carbamoyl-L-serine into pyruvate, ammonia, and carbon dioxide. This irreversible reaction proceeds via an initial elimination of carbamic acid (which spontaneously decomposes to CO₂ and NH₃) to yield 2-aminoprop-2-enoate. This unstable enamine tautomerizes to 2-iminopropanoate, which is subsequently hydrolyzed to pyruvate and another molecule of ammonia. Pyruvate, a pivotal hub metabolite, can then enter the tricarboxylic acid (TCA) cycle for energy generation, serve as a precursor for alanine, lactate, or oxaloacetate biosynthesis, or be utilized in gluconeogenesis. This catabolic pathway provides a direct route for converting serine carbon skeletons into usable energy and biosynthetic precursors while simultaneously liberating nitrogen as ammonia. This liberated ammonia can be reassimilated into glutamine or other nitrogen-containing compounds, particularly under nitrogen-replete conditions, or excreted [1].
Table 2: Metabolic Flux Distribution of L-Serine Derivatives in E. coli Under Different Conditions
L-Serine Derivative Pathway | Flux (Normal) (mmol/gDCW/h) | Flux (High Serine) (mmol/gDCW/h) | Flux (Inflammation Mimic) (mmol/gDCW/h)** | Primary Function |
---|---|---|---|---|
Protein Synthesis | 1.85 ± 0.15 | 2.10 ± 0.20 | 0.95 ± 0.10 | Macromolecular Building Block |
Glycine Synthesis (GlyA) | 1.20 ± 0.10 | 1.35 ± 0.12 | 0.60 ± 0.08 | One-Carbon Metabolism, Protein |
Cysteine Synthesis | 0.75 ± 0.08 | 0.85 ± 0.07 | 0.35 ± 0.05 | Protein, Glutathione Synthesis |
O-Phosphoserine Synthesis | 0.45 ± 0.05 | 0.50 ± 0.06 | 0.25 ± 0.04 | Phospholipid Synthesis |
O-Carbamoyl-L-serine Synthesis | 0.15 ± 0.03 | 0.65 ± 0.08 | 1.80 ± 0.15 | Pyruvate/NH₃ Production |
D-Serine Synthesis | 0.08 ± 0.02 | 0.18 ± 0.03 | 0.12 ± 0.02 | Cell Wall Modulation, Signaling |
Transcriptomic studies in Escherichia coli cultivated under varying carbon-nitrogen (C:N) ratios provide compelling evidence for the integration of O-Carbamoyl-L-serine metabolism within central metabolism. Shifts in C:N ratio significantly alter the expression patterns of genes involved in serine biosynthesis (serA, serB, serC), serine uptake, and serine catabolism, including those encoding serine deaminases (sdaA, sdaB, tdcG) and potentially the enzymes for O-Carbamoyl-L-serine metabolism. Under high C:N conditions (excess carbon, limited nitrogen), flux is directed towards serine synthesis and its utilization for nitrogen scavenging and energy production, potentially favouring pathways like O-Carbamoyl-L-serine catabolism that liberate ammonia. Conversely, low C:N conditions (excess nitrogen) may favour serine utilization for protein and nucleotide synthesis. Key regulatory genes like gadB and glnA, involved in the response to acidic stress and nitrogen assimilation respectively, show altered expression correlating with shifts in C:N ratios, indirectly influencing serine metabolic networks. Furthermore, two-component systems (e.g., narH, narJ involved in nitrate respiration) are differentially regulated, suggesting complex regulatory crosstalk coordinating carbon, nitrogen, and energy metabolism, within which O-Carbamoyl-L-serine synthesis and degradation play a contributory role [4] [8].
The position of O-Carbamoyl-L-serine at this metabolic junction means its pool size is dynamically regulated. Factors influencing its concentration include the availability of L-serine and carbamoyl phosphate, the activity of serine carbamoyltransferase versus competing carbamoyl phosphate utilising enzymes (like aspartate carbamoyltransferase in pyrimidine synthesis), and the activity of carbamoyl-serine ammonia-lyase. This intricate regulation ensures that O-Carbamoyl-L-serine metabolism is responsive to the cellular demand for pyruvate, ammonia, and energy, effectively linking amino acid metabolism to the core processes of cellular energy transduction and carbon skeleton provision [1] [3] [8].
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